N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a pyrazole ring, which contributes to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are cancer cell lines such as Colo205, U937, MCF7, and A549 . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .
Mode of Action
This compound: interacts with its targets by inducing G2/M cell cycle arrest . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with this compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases . Thus, This compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its anti-cancer effects .
Result of Action
The molecular and cellular effects of This compound ’s action include the induction of G2/M cell cycle arrest and the initiation of apoptosis . These effects are primarily due to the increased levels of p53 and the altered balance of key mitochondrial proteins in treated cells .
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has been reported to exhibit anti-cancer activity against several cancer cell lines, suggesting that it may interact with key proteins involved in cell proliferation and apoptosis .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It has been reported to induce G2/M cell cycle arrest in Colo205 cells, a colon cancer cell line . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may act as a potential small-molecule activator of p53, a protein that regulates the balance between cell proliferation and apoptosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 6-methoxybenzo[d]thiazole.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones under basic conditions to form 1,3-dimethyl-1H-pyrazole.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation. This can be achieved by reacting 6-methoxybenzo[d]thiazole-2-carboxylic acid with 1,3-dimethyl-1H-pyrazole-5-amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide bond can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 6-hydroxybenzo[d]thiazole derivatives.
Reduction: Formation of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anti-cancer properties. .
Comparison with Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole and pyrazole derivatives:
Similar Compounds:
Uniqueness: The presence of both benzothiazole and pyrazole rings in a single molecule provides unique reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSSWOBHSLTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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